3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPA-3 and is widely used in various scientific studies.
Wirkmechanismus
The mechanism of action of IPA-3 involves the inhibition of Akt activity. Akt is a serine/threonine protein kinase that plays a crucial role in various cellular processes. IPA-3 binds to the PH domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Furthermore, IPA-3 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IPA-3 is its specificity towards Akt inhibition. This allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. However, one of the limitations of IPA-3 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for IPA-3 research. One potential application is its use in combination therapy for cancer treatment. IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Furthermore, the development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research. Finally, the potential use of IPA-3 in the treatment of neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, IPA-3 is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its specificity towards Akt inhibition allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. IPA-3 has potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative diseases. However, careful dosing and monitoring are necessary for its use in lab experiments. The development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research.
Synthesemethoden
The synthesis of IPA-3 involves the reaction of 4-isopropylphenylboronic acid and 4-(propionylamino)phenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This reaction results in the formation of IPA-3 in high yield.
Wissenschaftliche Forschungsanwendungen
IPA-3 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. IPA-3 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IPA-3 has been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-[4-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-10-12-19(13-11-18)23-21(25)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVEUCPWXHSBF-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.